ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Overview
Description
Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H12N4O3. It is a type of 1H-1,2,3-triazole analog .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using various starting materials. For instance, (S)-(-) ethyl lactate was used as a starting material in one study . The compound then underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is characterized by the presence of a 1H-1,2,3-triazole ring . This moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .Chemical Reactions Analysis
1H-1,2,3-triazole analogs, including ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate, can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Scientific Research Applications
- Results : Compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity (lower than 12 μM) against the Hela cell line. Most of the synthesized compounds showed selectivity against cancer cells while sparing normal cells .
Anticancer Activity
Copper-Catalyzed Click Chemistry
Antibacterial and Antifungal Properties
Aromatase Inhibition
Drug Discovery and Development
Future Directions
The future directions in the research of 1H-1,2,3-triazole analogs like ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate could involve exploring their potential applications in pharmaceuticals and agrochemicals . Further studies could also focus on improving their synthesis methods and understanding their mechanisms of action .
properties
IUPAC Name |
ethyl 3-(4-formyltriazol-1-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-2-16-9(15)12-4-8(5-12)13-3-7(6-14)10-11-13/h3,6,8H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCAIJRKZCYUOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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